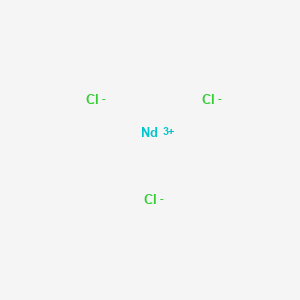
Neodymium(III) chloride
Cat. No. B8810423
M. Wt: 250.60 g/mol
InChI Key: ATINCSYRHURBSP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US08808660B2
Procedure details


Adding 6 m3 of neodymium chloride solution (1.5 mol/L) into a reactor containing 27.5 m3 of the above magnesium bicarbonate solution to react for 3 hour at 35° C., and controlling the pH value of mother liquor at 8.0, neodymium ions are precipitated, and then neodymium carbonate is obtained after filtration, washing and drying. At last, neodymium oxide is obtained from calcination of neodymium carbonate at 650° C. for 2 hours.



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Nd+3:2].[Cl-].[Cl-].[C:5](=[O:8])([OH:7])[O-:6].[Mg+2].[C:10](=[O:13])([OH:12])[O-:11].[Nd]>>[C:5](=[O:6])([O-:8])[O-:7].[Nd+3:2].[C:10](=[O:11])([O-:13])[O-:12].[C:5](=[O:6])([O-:8])[O-:7].[Nd+3:2] |f:0.1.2.3,4.5.6,8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Nd+3].[Cl-].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Nd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 3 hour at 35° C.
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are precipitated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Nd+3].C([O-])([O-])=O.C([O-])([O-])=O.[Nd+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
